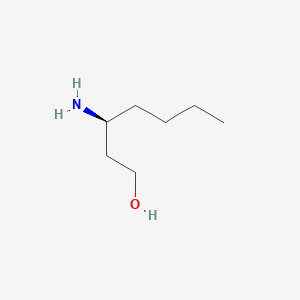

(S)-3-aminoheptan-1-ol

Descripción general

Descripción

(S)-3-aminoheptan-1-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-3-aminoheptan-1-ol is a chiral amino alcohol with the molecular formula CHNO. This compound has garnered attention in various fields due to its biological activities, particularly in modulating multidrug resistance (MDR) in cancer cells and its potential applications in drug delivery systems.

This compound functions primarily as a modulator of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in the efflux of drugs from cells. By inhibiting P-gp, this compound can enhance the intracellular concentration of chemotherapeutic agents, thereby improving their efficacy against resistant cancer cell lines.

Case Studies and Research Findings

-

P-glycoprotein Modulation :

- In a study evaluating various amino alcohols, this compound exhibited significant P-gp inhibitory activity, leading to increased uptake of doxorubicin in resistant K562/DOX cells. The [I]0.5 value for this compound was found to be lower than that of many reference compounds, indicating its potency as a P-gp inhibitor .

-

Synergistic Effects with Chemotherapeutics :

- The compound was tested in combination with doxorubicin on LoVo/DOX cells that overexpress both P-gp and human carbonic anhydrase XII (hCA XII). Results showed that this compound significantly enhanced the cytotoxic effects of doxorubicin, demonstrating a synergistic effect that could be beneficial for treating multidrug-resistant cancers .

- Toxicity and Safety Profile :

Data Table: Biological Activity Summary

| Study | Cell Line | P-gp Inhibition [I]0.5 (µM) | Effect on Doxorubicin | Toxicity Profile |

|---|---|---|---|---|

| Teodori et al. (2022) | K562/DOX | 0.09 | Increased efficacy | Low toxicity to non-transformed cells |

| Dual Inhibitor Study | LoVo/DOX | Not specified | Synergistic effect | Minimal cytotoxicity observed |

This compound can be synthesized through various chemical pathways involving chiral amines and alcohols. The synthesis typically includes the following steps:

- Starting Materials : The synthesis begins with readily available chiral precursors.

- Reactions : Key reactions include alkylation and hydrolysis to introduce the amino group at the appropriate position on the heptane backbone.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

(S)-3-aminoheptan-1-ol has been investigated for its role as a building block in the synthesis of bioactive compounds. Its chiral nature makes it valuable for developing enantiomerically pure pharmaceuticals. For instance, it can serve as a precursor for synthesizing various amino acids and derivatives that exhibit biological activity.

Case Study: Antiviral Compounds

Recent studies have highlighted the potential of this compound derivatives in antiviral drug development. A notable example includes its application in creating compounds that inhibit viral replication mechanisms. Research has demonstrated that modifications of this amino alcohol can enhance the efficacy of antiviral agents against RNA viruses, showcasing its utility in drug design .

Table 1: Summary of Medicinal Applications

| Application Area | Details |

|---|---|

| Antiviral Drug Synthesis | Derivatives show promise in inhibiting RNA virus replication |

| Chiral Building Block | Used for synthesizing enantiomerically pure pharmaceuticals |

| Neuroprotective Agents | Potential role in developing compounds that protect neuronal health |

Synthetic Biology

Biocatalysis and Enzyme Applications

This compound is also explored in synthetic biology for its potential as a substrate in enzyme-catalyzed reactions. Its structure allows it to participate in various enzymatic transformations, making it useful for producing complex organic molecules through biocatalysis.

Case Study: Enzyme-Catalyzed Reactions

Research has demonstrated successful enzyme-catalyzed transformations involving this compound, leading to the formation of valuable intermediates in organic synthesis. These reactions often result in higher yields and selectivity compared to traditional chemical methods .

Table 2: Enzyme Applications

| Enzyme Type | Reaction Type | Product Yield |

|---|---|---|

| Transaminases | Amination | High |

| Dehydrogenases | Oxidation | Moderate |

| Hydrolases | Hydrolysis | High |

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer synthesis. Its hydroxyl and amine functional groups allow for the formation of polyurethanes and other polymers with enhanced properties.

Case Study: Polyurethane Development

Studies have shown that incorporating this compound into polyurethane formulations can improve mechanical properties and thermal stability. This application is particularly relevant in developing materials for biomedical devices and high-performance coatings .

Table 3: Polymer Applications

| Polymer Type | Properties Enhanced | Application Areas |

|---|---|---|

| Polyurethanes | Improved mechanical strength | Biomedical devices, coatings |

| Biodegradable Polymers | Enhanced degradation rate | Environmental applications |

Propiedades

IUPAC Name |

(3S)-3-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJMTRBDHSMCOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717570 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158985-17-1 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.